Cinnamaldehyde 2,4-dinitrophenylhydrazone
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Overview
Description
Cinnamaldehyde 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C15H12N4O4. It is a derivative of cinnamaldehyde, a naturally occurring compound found in cinnamon, and 2,4-dinitrophenylhydrazine. This compound is known for its distinctive structure, which includes a hydrazone linkage formed by the reaction between an aldehyde and a hydrazine derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamaldehyde 2,4-dinitrophenylhydrazone can be synthesized through a condensation reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, which facilitates the formation of the hydrazone linkage . The reaction can be represented as follows:
Cinnamaldehyde+2,4-dinitrophenylhydrazine→Cinnamaldehyde 2,4-dinitrophenylhydrazone+H2O
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and concentration of reactants. One method involves using carbon dioxide pressure to catalyze the reaction, which has been shown to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Cinnamaldehyde 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. These reactions involve the addition of a nucleophile to the carbon-oxygen double bond of the aldehyde, followed by the elimination of a small molecule, typically water .
Common Reagents and Conditions: Common reagents used in reactions with this compound include methanol, sulfuric acid, and various nucleophiles. The reaction conditions often involve acidic or basic environments to facilitate the addition-elimination process .
Major Products: The major product formed from the reaction of cinnamaldehyde with 2,4-dinitrophenylhydrazine is this compound itself. This compound can further react with other nucleophiles to form various derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Cinnamaldehyde 2,4-dinitrophenylhydrazone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples. This compound forms brightly colored precipitates with these carbonyl compounds, making it useful for analytical purposes .
In biological research, this compound has been studied for its cytotoxic activity against cancer cell lines. It has shown promising results in vitro, particularly against leukemic and glioblastoma cell lines . Additionally, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have been evaluated using in silico methods .
Mechanism of Action
The mechanism of action of cinnamaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbon-oxygen double bond of aldehydes and ketones. This addition forms an intermediate compound, which then undergoes elimination to produce the hydrazone derivative . The molecular targets and pathways involved in its cytotoxic activity are still under investigation, but it is believed to interfere with cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Cinnamaldehyde 2,4-dinitrophenylhydrazone can be compared with other hydrazone derivatives, such as phenylhydrazone and isonicotinoyl hydrazone. These compounds share similar structural features and reactivity but differ in their specific applications and biological activities . For example, phenylhydrazone derivatives are commonly used in the synthesis of various organic compounds, while isonicotinoyl hydrazone derivatives have shown potential as antitubercular agents .
List of Similar Compounds
- Phenylhydrazone
- Isonicotinoyl hydrazone
- Vanillin 2,4-dinitrophenylhydrazone
- Cinnamaldehyde 1-phthalazinylhydrazone
Properties
IUPAC Name |
N-(cinnamylideneamino)-2,4-dinitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSRMSQNTNYDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924573 |
Source
|
Record name | 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237-69-0 |
Source
|
Record name | 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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